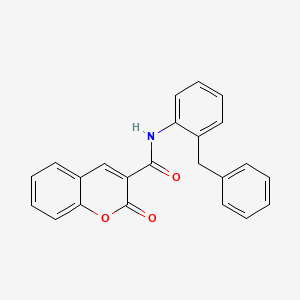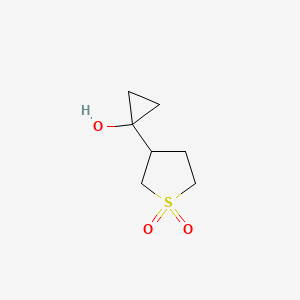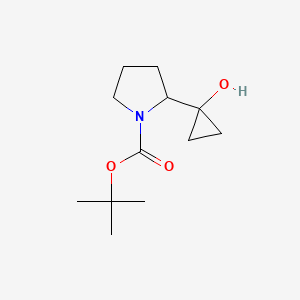
3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected piperidine.
Alkylation: The Boc-protected piperidine is then alkylated with a suitable alkyl halide to introduce the 3-methylbutanoic acid moiety.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated batch reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like TEA.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or esters.
Aplicaciones Científicas De Investigación
3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid involves its reactivity as a protected amine. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s reactivity is influenced by the electronic and steric properties of the Boc group and the piperidine ring.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
- 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-3-methylbutanoic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the piperidine ring and the 3-methylbutanoic acid moiety. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C15H27NO4 |
|---|---|
Peso molecular |
285.38 g/mol |
Nombre IUPAC |
3-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-8-6-11(7-9-16)15(4,5)10-12(17)18/h11H,6-10H2,1-5H3,(H,17,18) |
Clave InChI |
FMECRTCRYMKTKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13587622.png)
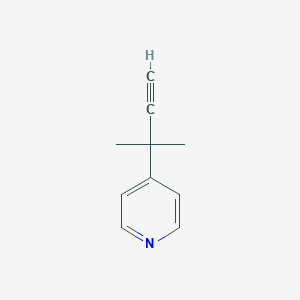
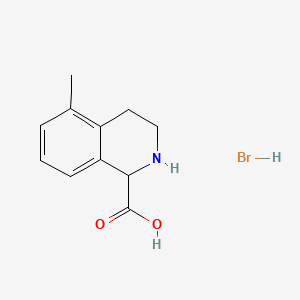
![2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrochloride](/img/structure/B13587630.png)
![(2-(Benzo[b]thiophen-3-yl)cyclopropyl)methanamine](/img/structure/B13587638.png)
![rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride](/img/structure/B13587646.png)
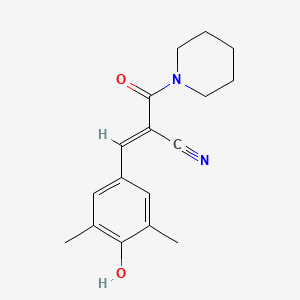

![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
